molecular formula C22H20N2O4S B3169083 5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid CAS No. 934542-76-4

5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid

Cat. No.: B3169083
CAS No.: 934542-76-4
M. Wt: 408.5 g/mol
InChI Key: GGODMDDJVPLGFT-UHFFFAOYSA-N
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Description

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid is a chemical compound for research and development purposes. The indole scaffold, particularly pyrido[2,3-b]indole and related structures, is of significant interest in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities . Related analogues have been investigated as potential therapeutic agents . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. Please refer to the Safety Data Sheet for comprehensive handling and safety information.

Properties

IUPAC Name

5-(3-ethylsulfonylphenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-4-29(27,28)15-7-5-6-14(10-15)17-11-16(22(25)26)13(3)20-19(17)18-12(2)8-9-23-21(18)24-20/h5-11H,4H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGODMDDJVPLGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(C=CN=C4N3)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular behaviors such as proliferation, differentiation, and apoptosis. Furthermore, the compound can affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound’s interaction with kinases can result in the inhibition of their activity, thereby affecting downstream signaling events.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At high doses, the compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate specific metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Biological Activity

5-(3-(Ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid (CAS Number: 934542-76-4) is a compound of significant interest due to its potential biological activities, particularly in oncology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O4SC_{22}H_{20}N_{2}O_{4}S, with a molecular weight of 408.47 g/mol. The structure includes a pyridoindole framework that is known for its diverse biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, a related indole derivative demonstrated potent inhibitory activity against pediatric glioblastoma KNS42 cells with an IC50 value of 0.33 μM . This suggests that compounds within this chemical class may effectively target malignant cells.

Table 1: Summary of Antitumor Activities

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundKNS42 (GBM)0.33Potential CB receptor-independent mechanism
Indole derivative AKNS422.34 - 9.06Antiproliferative effects
Indole derivative BDAOY (medulloblastoma)>10Inactive at this concentration

The data indicates that the compound's structure may confer selective cytotoxicity against specific cancer cell lines while sparing normal cells.

The proposed mechanisms for the antitumor activity include:

  • CB Receptor Interaction : Some studies suggest that similar compounds may act through cannabinoid receptor pathways; however, evidence indicates that the observed effects might occur via a receptor-independent mechanism .
  • Induction of Apoptosis : The ability to induce apoptotic pathways in cancer cells has been noted in related structures, which could be a critical aspect of their therapeutic efficacy.

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of indole derivatives reported that specific modifications in the indole structure significantly influenced their biological activities. For example:

  • Modification Effects : Introducing different substituents on the benzyl group in related compounds altered their cytotoxicity profiles, indicating the importance of structural optimization in drug design .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related pyridoindole and indole derivatives described in the provided evidence.

Structural Comparison
Compound Core Structure Key Substituents Functional Groups
Target compound Pyrido[2,3-b]indole 4,8-dimethyl; 3-(ethylsulfonyl)phenyl; 7-carboxylic acid Sulfonyl, carboxylic acid, methyl
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h) Pyrido[3,4-b]indole 1-methyl; 5-(2-hydroxybenzamido)pentyl Amide, hydroxyl, methyl
N-(3-(2-Methylbenzamido)propyl)-9H-pyrido[3,4-b]indole-3-carboxamide (7a) Pyrido[3,4-b]indole 3-(2-methylbenzamido)propyl Amide, methyl, aromatic
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Indole 7-cyclopentylamino; 2-phenyl; 5-carboxylic acid Carboxylic acid, amine, phenyl

Key Observations :

  • Substituents : The ethylsulfonyl group in the target compound may enhance metabolic stability compared to amide or hydroxyl groups in analogs . The carboxylic acid at position 7 could improve solubility relative to methyl or amide substituents in other derivatives .

Key Observations :

  • Amide coupling (e.g., for 7a and 8h) is a common strategy for pyridoindole derivatives, achieving moderate-to-high yields .
  • Carboxylic acid introduction (as in the target compound and ) might involve hydrolysis of esters or direct functionalization, but specific protocols are absent in the provided data.
Pharmacological Implications (Inferred)
  • Sulfonyl vs.
  • Carboxylic Acid : This group may improve water solubility compared to methyl or methoxy substituents in analogs like 7f , though it could reduce membrane permeability.

Q & A

Q. What are the recommended experimental approaches for determining the physical-chemical properties of this compound when such data are unavailable?

  • Methodological Answer : To address gaps in physical-chemical data (e.g., melting point, solubility), employ differential scanning calorimetry (DSC) for thermal stability and melting point determination. Use reverse-phase HPLC or UV-Vis spectroscopy to assess solubility in polar/non-polar solvents. For vapor pressure, apply thermogravimetric analysis (TGA). Always conduct these experiments under controlled conditions (e.g., inert atmosphere) and validate results with triplicate measurements. Personal protective equipment (PPE), including NIOSH-approved respirators and chemically resistant gloves, is essential during handling .

Q. How should researchers design a synthesis protocol for this compound to mitigate risks from reactive intermediates?

  • Methodological Answer : Prioritize stepwise synthesis with real-time monitoring via LC-MS or TLC to track intermediates. Use Schlenk-line techniques under nitrogen/argon to prevent oxidation of sulfonyl or heterocyclic groups. For purification, leverage column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from DMSO/water mixtures. Ensure compatibility of solvents with intermediates (e.g., avoid chlorinated solvents if dehalogenation is a risk). Engineering controls, such as fume hoods and closed-system reactors, are critical for safety .

Q. What strategies are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via high-resolution mass spectrometry (HRMS) and NMR. For long-term stability, store aliquots in amber vials at –20°C under desiccant. Periodically reassess purity using validated HPLC methods with photodiode array detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Systematically evaluate assay conditions: Verify cell line authenticity (STR profiling), control for batch-to-buffer variability (e.g., DMSO concentration), and use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Apply statistical meta-analysis to identify outliers or confounding variables. Cross-reference findings with computational models (e.g., molecular docking to predict target interactions) to validate mechanisms .

Q. What advanced computational methods are suitable for elucidating structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) to model electronic effects of the ethylsulfonyl and pyridoindole groups. Use molecular dynamics (MD) simulations to assess conformational stability in aqueous and lipid bilayers. Validate predictions with experimental data (e.g., mutagenesis studies on key residues). Leverage QSAR models trained on analogs to prioritize synthetic modifications .

Q. How can researchers optimize the compound’s selectivity for a target protein with homologous isoforms?

  • Methodological Answer : Design isoform-specific probes using cryo-EM or X-ray crystallography to resolve binding pocket differences. Perform alanine scanning mutagenesis on conserved residues. Use surface plasmon resonance (SPR) to quantify binding kinetics (kon/koff) across isoforms. Validate selectivity in cell lines engineered to express individual isoforms via CRISPR/Cas9 .

Methodological Considerations for Data Interpretation

Q. What analytical techniques are critical for confirming the compound’s structural integrity after derivatization?

  • Methodological Answer : Apply multi-dimensional NMR (e.g., <sup>13</sup>C-HSQC, NOESY) to confirm regiochemistry of methyl and sulfonyl groups. Use HRMS with collision-induced dissociation (CID) to verify fragmentation patterns. For crystalline derivatives, perform single-crystal X-ray diffraction to resolve stereochemical ambiguities. Cross-correlate data with computational predictions (e.g., DFT-optimized geometries) .

Q. How should researchers address inconsistencies in toxicological profiling across in vitro and in vivo models?

  • Methodological Answer : Reconcile disparities by evaluating metabolic differences: Use liver microsomes or hepatocytes to identify species-specific metabolites (e.g., cytochrome P450-mediated oxidation). Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. Conduct transcriptomic profiling (RNA-seq) to detect off-target pathways in animal models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid
Reactant of Route 2
5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.